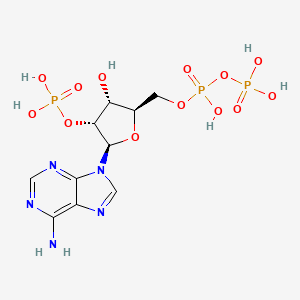
Homovanillina
Descripción general
Descripción
2-(4-hydroxy-3-methoxyphenyl)acetaldehyde, also known as homovanillin, is an organic compound with the molecular formula C9H10O3. It is a member of the phenylacetaldehydes and contains an alpha-CH2 group. This compound is known for its role as a human and mouse metabolite .
Aplicaciones Científicas De Investigación
2-(4-hydroxy-3-methoxyphenyl)acetaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It is involved in the synthesis of pharmaceuticals, particularly those targeting neurological conditions.
Industry: The compound is used in the production of flavors and fragrances due to its vanilla-like aroma.
Mecanismo De Acción
Homovanillin, also known as 2-(4-hydroxy-3-methoxyphenyl)acetaldehyde, is a compound that participates in various biochemical reactions within living organisms . This article will explore the mechanism of action of Homovanillin, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
The primary target of Homovanillin in humans is the enzyme aldehyde dehydrogenase, dimeric nadp-preferring . This enzyme plays a crucial role in the conversion of Homovanillin into p-hydroxyphenylacetic acid .
Mode of Action
Homovanillin interacts with its target enzyme, aldehyde dehydrogenase, to be converted into p-hydroxyphenylacetic acid . This interaction is part of the enzymatic reactions that Homovanillin participates in within humans .
Biochemical Pathways
Homovanillin is involved in the metabolic pathway that leads to the production of p-hydroxyphenylacetic acid . This pathway involves the action of the enzyme aldehyde dehydrogenase .
Pharmacokinetics
It is known that homovanillin can be detected in urine specimens , suggesting that it is excreted from the body through the urinary system.
Result of Action
The result of Homovanillin’s action is the production of p-hydroxyphenylacetic acid . This compound is a product of the enzymatic reactions that Homovanillin participates in within humans .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-hydroxy-3-methoxyphenyl)acetaldehyde can be achieved through various methods. One common approach involves the acid-catalyzed depolymerization of lignin, followed by deprotection, hydrogen-borrowing amination, and hydrolysis of the methoxy group . This method is particularly notable for its sustainable production from renewable sources like softwood lignin.
Industrial Production Methods
Industrial production of 2-(4-hydroxy-3-methoxyphenyl)acetaldehyde typically involves the use of vanillin as a starting material. The process includes a sequence of condensation, reduction, and hydrolysis steps . This method is favored for its efficiency and the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-hydroxy-3-methoxyphenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The methoxy and hydroxy groups on the aromatic ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: 2-(4-hydroxy-3-methoxyphenyl)acetic acid.
Reduction: 2-(4-hydroxy-3-methoxyphenyl)ethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Comparación Con Compuestos Similares
Similar Compounds
4-hydroxy-3-methoxyphenylacetone:
Homovanillic acid: This compound is the oxidized form of 2-(4-hydroxy-3-methoxyphenyl)acetaldehyde and is commonly found in the brain.
Uniqueness
2-(4-hydroxy-3-methoxyphenyl)acetaldehyde is unique due to its dual role as both a metabolite and an intermediate in various synthetic processes. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in both research and industrial applications.
Propiedades
IUPAC Name |
2-(4-hydroxy-3-methoxyphenyl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-12-9-6-7(4-5-10)2-3-8(9)11/h2-3,5-6,11H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOQGGGANVKPMNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70205641 | |
| Record name | (4-Hydroxy-3-methoxyphenyl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70205641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Homovanillin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005175 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5703-24-2 | |
| Record name | Homovanillin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5703-24-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Hydroxy-3-methoxyphenyl)acetaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005703242 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4-Hydroxy-3-methoxyphenyl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70205641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HOMOVANILLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UR4FHW3APJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Homovanillin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005175 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Homovanillin is a key product identified in the degradation of lignin, a complex polymer found in plant cell walls. Studies investigating the ozonolysis of lignin model compounds, specifically a β-O-4 dimer (G-G phenolic alkyl-aryl-ether dimer), have revealed that Homovanillin is produced through a dipolar cyclo-addition reaction of molecular ozone with a dehydrated derivative of the lignin model compound []. This highlights Homovanillin as a potential marker for assessing lignin degradation processes.
A: Homovanillin, alongside other methoxyphenols and nitroaromatic compounds (NACs), is emitted during the incomplete combustion of solid fuels. Research has identified Homovanillin as a secondary organic aerosol (SOA) component, meaning it is formed through photochemical reactions in the atmosphere rather than being directly emitted from the combustion source []. This characteristic makes Homovanillin a potential tracer for studying the atmospheric aging processes of emissions from sources like biomass and coal burning.
A: Analytical pyrolysis, a technique used to study the composition of complex organic materials, reveals valuable information about residual lignin in wood pulp. Research on maritime pine Kraft pulp showed that the relative abundance of specific lignin-derived pyrolysis products changes during the pulping process []. The study observed a decrease in Homovanillin, along with coniferylaldehyde and eugenol, indicating their preferential degradation during pulping. This suggests that analyzing the presence and relative amounts of Homovanillin and other characteristic compounds can provide insights into the structural modifications lignin undergoes during pulp processing.
A: Gas Chromatography-Mass Spectrometry (GC-MS) is a widely employed technique for analyzing Homovanillin in complex mixtures. Studies examining lignin-derived products from sources like supercritical water treatment of Cryptomeria japonica [] and solid fuel combustion [] utilize GC-MS to identify and quantify Homovanillin alongside other compounds. This method separates compounds based on their volatility and then identifies them based on their mass-to-charge ratio, enabling the analysis of complex samples and providing valuable information on the presence and abundance of Homovanillin.
A: Research has demonstrated the feasibility of using Homovanillin in a chemoenzymatic cascade reaction []. In this approach, Amberlyst-15 encapsulated in polydimethyl-siloxane (Amb-15@PDMS) facilitates the deprotection of a lignin depolymerization product, G-C2 dioxolane phenol, releasing Homovanillin. This step is coupled with the biocatalytic reduction of Homovanillin to homovanillyl alcohol by horse liver alcohol dehydrogenase. The cascade further involves the acylation of homovanillyl alcohol by a mutated PestE enzyme. This example highlights the potential of integrating Homovanillin into biocatalytic transformations for valuable product synthesis.
A: Although limited in scope, some studies investigate the concept of bioisosterism, where the substitution of specific functional groups in a molecule leads to analogs with potentially similar biological properties. One study explores replacing the 4-OH group in the aromatic ring of Homovanillin with a 4-NH2 group, focusing on capsaicinoid analogs []. This line of research, though preliminary, suggests an interest in understanding how structural alterations to Homovanillin might influence its interaction with biological targets and potentially lead to new bioactive compounds.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![3,6-bis[2-(Methylthio)ethyl]piperazine-2,5-dione](/img/structure/B1196203.png)



